4-(2-Cyclopentylethyl)piperidinhydrochlorid

Übersicht

Beschreibung

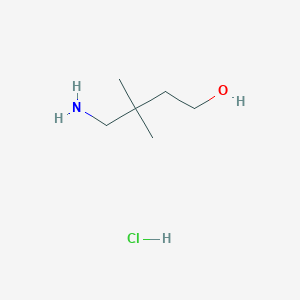

“4-(2-Cyclopentylethyl)piperidine hydrochloride” is a chemical compound . It is a salt, as indicated by the “hydrochloride” in its name . The compound is used in laboratory chemicals and for the synthesis of substances .

Synthesis Analysis

While specific synthesis methods for “4-(2-Cyclopentylethyl)piperidine hydrochloride” were not found, general methods for the synthesis of piperidine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the use of zinc/acetic acid for a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones .

Molecular Structure Analysis

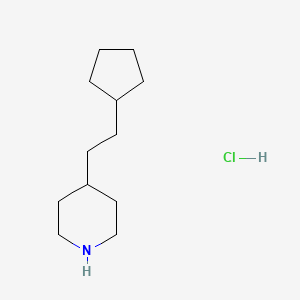

The molecular formula of “4-(2-Cyclopentylethyl)piperidine hydrochloride” is C12H24ClN . The average mass is 217.779 Da and the monoisotopic mass is 217.159729 Da .

Wissenschaftliche Forschungsanwendungen

Synthese von biologisch aktiven Piperidinderivaten

Piperidinderivate sind in der medizinischen Chemie von entscheidender Bedeutung, da sie das Rückgrat vieler Arzneimittel bilden. Die Verbindung 4-(2-Cyclopentylethyl)piperidinhydrochlorid kann zur Synthese verschiedener biologisch aktiver Piperidinderivate verwendet werden, darunter substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone . Diese Derivate haben aufgrund ihrer pharmakologischen Eigenschaften das Potenzial gezeigt, eine Vielzahl von Krankheiten zu behandeln.

Entwicklung von Antikrebsmitteln

Forschungen haben gezeigt, dass Piperidinderivate als potenzielle klinische Mittel gegen verschiedene Krebsarten wie Brust-, Prostata-, Darm-, Lungen- und Eierstockkrebs wirken können . This compound könnte zur Entwicklung neuer Antikrebsmittel verwendet werden, die allein oder in Kombination mit bestehenden Behandlungen wirken, um die Proliferation und das Überleben von Krebszellen zu hemmen.

Wirkmechanismus

Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Targets of Action

The targets of piperidine derivatives can vary widely depending on the specific compound. For example, Pitolisant, a piperidine derivative, acts as an antagonist and inverse agonist at the histamine H3 receptor .

Mode of Action

The mode of action of piperidine derivatives also depends on the specific compound. In the case of Pitolisant, it enhances the activity of histaminergic neurons by blocking histamine autoreceptors . This increases the signaling of other neurotransmitters in the brain .

Biochemical Pathways

The biochemical pathways affected by piperidine derivatives can be diverse. For instance, Pitolisant affects the histaminergic neuron signaling pathway in the brain, which plays a role in maintaining wakefulness .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can vary. For example, Pitolisant has been found to have quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .

Result of Action

The result of the action of piperidine derivatives can depend on the specific compound and its targets. For instance, Pitolisant has been found to reduce the Epworth Sleepiness Scale (ESS) score in patients with narcolepsy compared to placebo .

Action Environment

The action environment of piperidine derivatives can be influenced by various factors, including the specific compound, its targets, and the individual patient’s characteristics. For example, the efficacy of Pitolisant in treating narcolepsy has been found to be comparable to that of modafinil .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 4-(2-Cyclopentylethyl)piperidine hydrochloride in lab experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be used in a variety of chemical reactions. However, there are some limitations to its use. For example, it is not very soluble in organic solvents, and it can be toxic if not handled properly.

Zukünftige Richtungen

There are a number of future directions that could be explored in relation to 4-(2-Cyclopentylethyl)piperidine hydrochloride. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential uses in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be conducted into its potential applications in drug delivery systems, polymers, and other materials. Finally, further research could be conducted into its potential toxicity and other safety concerns.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(2-cyclopentylethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.ClH/c1-2-4-11(3-1)5-6-12-7-9-13-10-8-12;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAPJIKQEFRJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485195.png)

amine hydrochloride](/img/structure/B1485205.png)

![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485209.png)

![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1485210.png)

![4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485214.png)

amine hydrochloride](/img/structure/B1485215.png)

amine hydrochloride](/img/structure/B1485217.png)

amine hydrochloride](/img/structure/B1485218.png)